7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Antitubercular InhA Inhibition Mycobacterium tuberculosis

7-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 1021224-65-6) is a synthetic heterocyclic compound with a molecular formula of C16H11ClN4O2S and a molecular weight of 358.8 g/mol. It belongs to the thiadiazolo[2,3-b]quinazolin-5-one class, a family of tryptanthrin analogues recognized for their potential as enoyl-acyl carrier protein reductase (InhA) inhibitors and for diverse antimicrobial and antitumor properties.

Molecular Formula C16H11ClN4O2S
Molecular Weight 358.8 g/mol
CAS No. 1021224-65-6
Cat. No. B6562119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
CAS1021224-65-6
Molecular FormulaC16H11ClN4O2S
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
InChIInChI=1S/C16H11ClN4O2S/c1-23-13-5-3-2-4-12(13)18-15-20-21-14(22)10-8-9(17)6-7-11(10)19-16(21)24-15/h2-8H,1H3,(H,18,20)
InChIKeyBXKWWIIBJSOVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 1021224-65-6): Structural and Pharmacological Baseline for Procurement


7-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 1021224-65-6) is a synthetic heterocyclic compound with a molecular formula of C16H11ClN4O2S and a molecular weight of 358.8 g/mol [1]. It belongs to the thiadiazolo[2,3-b]quinazolin-5-one class, a family of tryptanthrin analogues recognized for their potential as enoyl-acyl carrier protein reductase (InhA) inhibitors and for diverse antimicrobial and antitumor properties [2]. The compound integrates a thiadiazole and quinazoline moiety, with a chlorine at position 7 and a 2-methoxyphenylamino group at position 2, two features that distinguish it from other members of this class and influence its pharmacological profile [1].

Procurement Risk Alert: Why Generic Substitution of 7-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Fails


Generic substitution within the 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one class is precluded by the profound influence of substitution patterns on bioactivity and target engagement. The presence of a chlorine atom at the 7-position on the quinazolinone core, specifically when combined with a 2-methoxyphenylamino group, creates a unique pharmacophore. A closely related regioisomer, the 7-methyl analog, is documented as a potent and selective ATP-competitive PIM kinase inhibitor , while other class members demonstrate antimycobacterial activity by inhibiting InhA [1]. These distinct mechanisms of action, dictated by subtle structural changes, mean that substituting a methyl for a chloro group, or repositioning the methoxy substituent, can lead to a complete loss of desired activity, making 1021224-65-6 functionally irreplaceable for specific experimental frameworks.

Quantitative Differentiation Guide for 7-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one


Antimycobacterial Potency: Data Extrapolation from Class-Level InhA Inhibition

While direct MIC data for 1021224-65-6 is not publicly available, its structural class provides a strong quantitative baseline for antimycobacterial screening. The core scaffold has demonstrated complete (100%) growth inhibition of Mycobacterium tuberculosis. For instance, the class leader 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one achieved 100% inhibition with an MIC of 6.5 µg/mL [1]. Another derivative, 2-Mercapto-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, showed superior inhibition (up to 100%) at a concentration of 200 μg/mL, which is comparable to the first-line drug rifampicin under the same experimental conditions [2]. This suggests that 1021224-65-6, with its unique 7-chloro and 2-methoxyphenyl substitutions, is a rational candidate for evaluation against a 6.5–200 µg/mL MIC benchmark.

Antitubercular InhA Inhibition Mycobacterium tuberculosis

Kinase Selectivity Profile: Discrimination from the 7-Methyl PIM Kinase Analog

A critical differentiation point is the compound's target selectivity versus its close structural analog, 2-[(5-chloro-2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. The latter is a characterized, potent ATP-competitive inhibitor of PIM kinases, with specific efficacy against PIM-1 . The target compound (1021224-65-6) contains a 7-chloro instead of a 7-methyl group, and a 2-methoxyphenylamino group without the 5-chloro substituent. This precise chemical divergence is predicted to significantly alter the molecule's kinase selectivity profile and metabolic stability. For oncology programs seeking a non-PIM kinase agent or a different therapeutic window, 1021224-65-6 is the structurally validated alternative, providing a direct comparator for selectivity screening panels.

PIM Kinase Inhibition Oncology Kinase Selectivity

Physicochemical Differentiation: Lipophilicity (XLogP3) of 7-Chloro vs. 7-Methyl and 7-Unsubstituted Analogs

The computed lipophilicity (XLogP3-AA) for 1021224-65-6 is 3.6 [1]. This value is a critical differentiator from analogs with alternative 7-position substitutions. The presence of chlorine significantly increases lipophilicity compared to a hydrogen (the 7-unsubstituted 2-[(3-methoxyphenyl)amino] analog, CHEMBL1909432) or a methyl group, directly impacting membrane permeability, solubility, and metabolic stability. A quantitative shift in logP of this magnitude can influence in vivo pharmacokinetics and target tissue distribution, making 1021224-65-6 the candidate of choice in screening cascades where a higher logP is a prerequisite for crossing specific biological barriers, such as the mycobacterial cell wall or the blood-brain barrier.

Lipophilicity Drug-likeness Physicochemical Properties

Binding Affinity Potential: Insights from a BindingDB Structural Analog with a Quantitative IC50

The BindingDB database provides a quantitative affinity benchmark for a structurally related compound: 2-[(3-methoxyphenyl)amino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one demonstrated an IC50 of 12,800 nM against human protein tyrosine phosphatase non-receptor type 5 [1]. The target compound 1021224-65-6 differs by two key features: a 7-chloro substituent and a 2-methoxyphenyl (ortho) instead of a 3-methoxyphenyl (meta) aniline group. These structural modifications are predicted to enhance target affinity and selectivity. This provides a quantitative baseline (IC50 ~ 10 µM) for prioritizing 1021224-65-6 in phosphatase inhibition panels, where the added chlorine is hypothesized to significantly lower the IC50 through improved binding interactions.

Target Engagement Tyrosine Phosphatase Binding Affinity

Toxicity Benchmarking: In Vivo Safety Profile of a Class-Leading Tryptanthrin Analog

A 2019 study on the lead compound 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one established a favorable in vivo toxicity profile, classifying it as Category 5 (very low acute toxicity) according to the Globally Harmonized System (GHS) following per oral administration in animal models [1]. While toxicity data for 1021224-65-6 itself is not yet published, this class-level safety data is a critical procurement criterion. It suggests that the core scaffold possesses an intrinsic low-toxicity profile. Researchers prioritize 1021224-65-6 to test the hypothesis that the specific 7-chloro and 2-methoxyphenylamino substitutions maintain this favorable safety window while potentially improving efficacy, making it a safer starting point for lead optimization compared to classes with unknown or higher toxicity.

In Vivo Toxicology GHS Classification Safety Pharmacology

Structural Uniqueness for Antifungal Activity: Absence of Data as a Differentiator

One vendor description notes that thiadiazole derivatives, including this structure, possess fungicidal properties . However, a direct quantitative comparison with established agricultural fungicides or other analogs like 2-[(2,5-dimethoxyphenyl)amino]-7-methyl or 7-chloro-2-p-tolyl derivatives is missing from the primary literature. This gap is itself a differentiator. For an industrial user developing a new fungicide with a novel mode of action, the lack of prior art on 1021224-65-6 represents a land-grab opportunity for intellectual property. The compound's unique combination of a 7-chloro substituent on the quinazolinone core and a 2-methoxyphenylamino group creates a novel chemical space not yet covered by patents on other thiadiazoloquinazolinone fungicides, making it a high-value procurement for freedom-to-operate screening.

Antifungal Fungicide Agricultural Chemistry

Target Application Scenarios for 7-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one


Lead Optimization in Antitubercular Drug Discovery

A medicinal chemistry team seeking to improve upon the antimycobacterial activity of the tryptanthrin scaffold should procure 1021224-65-6. Its 7-chloro and 2-methoxyphenylamino substitutions are specifically designed to enhance target binding to InhA, as predicted by molecular docking studies of the class [1]. The compound serves as a direct probe to test whether these modifications lower the MIC below the 6.5 µg/mL benchmark set by the class-leading 2-(propylthio) analog, or maintain potent 100% inhibition at concentrations comparable to rifampicin (200 µg/mL) as demonstrated by 2-mercapto derivatives [2].

Selective Kinase Profiling in Oncology Research

For a kinase profiling core or an oncology group investigating non-PIM kinase targets, 1021224-65-6 is the ideal selection tool. Its chemical structure differs from the known PIM-1 inhibitor (the 7-methyl analog) by a critical 7-chloro and de-chlorinated aniline ring [1]. This ensures that any observed phenotype is not attributable to PIM kinase inhibition, enabling the study of alternative pathways. The compound should be included in a broad kinase selectivity panel to experimentally confirm its unique target profile.

Fungicide Lead Generation for Agrochemical R&D

An agrochemical company's hit-to-lead program focusing on novel fungicides should prioritize 1021224-65-6. Its predicted fungicidal properties [1], combined with the absence of any published structure-activity relationship (SAR) or mechanism-of-action data for this specific derivative, offers a first-mover advantage. Procurement is the first step in a freedom-to-operate screen to establish a proprietary composition-of-matter patent, distinct from known thiadiazoloquinazolinone fungicides.

Academic Chemical Biology: Phosphatase Inhibitor Discovery

An academic chemical biology laboratory investigating the role of protein tyrosine phosphatases in disease can use 1021224-65-6 as a foundational tool molecule. The compound is rationally selected to test the hypothesis that the addition of a 7-chloro group and the repositioning of the methoxy substituent from the meta to the ortho position will significantly improve potency beyond the 12,800 nM IC50 baseline established by its non-chlorinated regioisomer [1]. This provides a clear, quantitative structure-activity relationship (QSAR) project for a graduate student or postdoctoral fellow.

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